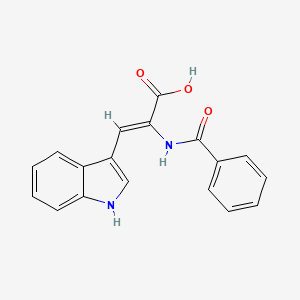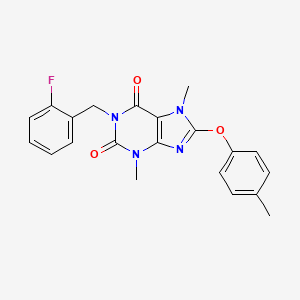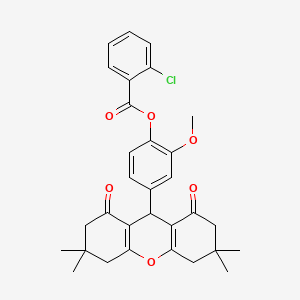
z-2-Benzamido-3-(3-indolyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
z-2-Benzamido-3-(3-indolyl)-2-propenoic acid: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamido group, an indole ring, and a propenoic acid moiety, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of z-2-Benzamido-3-(3-indolyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzamide with an indole derivative, followed by the introduction of a propenoic acid group through a series of chemical reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
z-2-Benzamido-3-(3-indolyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The benzamido and indole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted benzamido or indole compounds.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which z-2-Benzamido-3-(3-indolyl)-2-propenoic acid exerts its effects involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
z-2-Benzamido-3-(3-indolyl)-2-propenoate: A closely related ester derivative.
3-Benzamido-3-(3-indolyl)propanoic acid: A similar compound with a different carbon chain length.
N-Benzoyltryptophan: Another compound featuring a benzamido group and an indole ring.
Uniqueness
z-2-Benzamido-3-(3-indolyl)-2-propenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
(Z)-2-benzamido-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,19H,(H,20,21)(H,22,23)/b16-10- |
InChIキー |
HVTVLGUFWNSGTG-YBEGLDIGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CNC3=CC=CC=C32)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B11615448.png)
![7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615449.png)
![2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615452.png)
![(7Z)-3-(3-bromophenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615465.png)
![3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11615476.png)
![2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11615477.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615478.png)
![5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B11615484.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615487.png)

![4-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11615513.png)
![(3E)-N-[4-(dimethylamino)phenyl]-3-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11615515.png)
![6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11615516.png)
